(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile
Description
Properties
Molecular Formula |
C9H5BrClN |
|---|---|
Molecular Weight |
242.50 g/mol |
IUPAC Name |
(Z)-3-(3-bromophenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-4,6H/b9-4- |
InChI Key |
JZJCYJBZOSJAOO-WTKPLQERSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=C/C#N)/Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile typically involves the condensation of a 3-bromobenzaldehyde derivative or equivalent aryl precursor with chloroacrylonitrile or its reactive equivalents under basic or catalytic conditions to form the substituted chloroacrylonitrile with defined (Z)-configuration.
Method 1: Condensation of 3-Bromobenzaldehyde with Chloroacrylonitrile
A common approach involves the Knoevenagel-type condensation between 3-bromobenzaldehyde and chloroacrylonitrile in the presence of a base such as triethylamine or potassium carbonate. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or ethanol under reflux conditions.
$$
\text{3-Bromobenzaldehyde} + \text{Chloroacrylonitrile} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} (Z)-3-(3-\text{Bromophenyl})-3-\text{chloroacrylonitrile}
$$
Typical Conditions and Results:
| Parameter | Details |
|---|---|
| Base | Triethylamine or potassium carbonate |
| Solvent | DMF, ethanol, or ethyl acetate |
| Temperature | 50–90 °C |
| Reaction Time | 3–17 hours |
| Yield | 70–81% |
| Purification | Extraction with methylene chloride, washing, and silica gel chromatography |
| Product Appearance | Pale yellow solid |
This method was exemplified in a patent where N-(2,2,2-trifluoroethyl)-3,5-dichlorobenzimidoyl chloride was reacted with 2-chloroacrylonitrile in DMF with triethylamine at 50 °C for 17 hours, yielding the desired product in 80.9% yield after chromatographic purification.
Method 2: Use of Benzimidoyl Chloride Intermediates
An alternative synthetic route involves the reaction of aryl imidoyl chlorides with chloroacrylonitrile under basic conditions. This method allows for the formation of aryl-substituted chloroacrylonitriles with high regioselectivity and stereochemical control.
- The aryl imidoyl chloride is prepared from the corresponding aryl amide or benzamide derivative.
- The reaction with chloroacrylonitrile is conducted in DMF or similar solvents.
- Bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used to promote the reaction.
- The reaction temperature is maintained around 50 °C.
Reaction Conditions and Yields:
| Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-(2,2,2-Trifluoroethyl)-3,5-dichlorobenzimidoyl chloride | Triethylamine | DMF | 50 | 17 | 80.9 | Chromatography purification |
| Same as above | DBU | DMF | 50 | 17 | Comparable | Alternative base, similar yield |
This method provides a robust route for the preparation of halogenated acrylonitrile derivatives with good yields and purity.
Method 3: Halogenation of 3-Phenylacrylonitrile Derivatives
Another approach involves the selective bromination and chlorination of preformed 3-phenylacrylonitrile derivatives. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, while chlorination can be introduced via reaction with chlorinating agents or by using chloro-substituted precursors.
- Starting from 3-phenylacrylonitrile, bromination at the 3-position of the phenyl ring is performed.
- Chlorination of the acrylonitrile moiety is carried out either before or after bromination.
- Reaction solvents include chloroform or dichloromethane.
- Bases such as triethylamine may be used to facilitate halogenation.
- Control of regioselectivity and stereochemistry is critical.
- The reaction requires careful temperature and stoichiometry control to avoid over-halogenation.
- This method is less direct but useful for introducing halogens on complex intermediates.
Summary of Conditions:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Palladium(II) acetate | None or phosphine | Potassium carbonate | DMF | 90 | 3–4 | Moderate to good |
This method offers scalability and functional group tolerance but requires multiple steps and catalyst optimization.
Data Summary Table of Preparation Methods
| Method No. | Starting Materials | Reaction Type | Base(s) Used | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromobenzaldehyde + Chloroacrylonitrile | Knoevenagel condensation | Triethylamine, K2CO3 | DMF, ethanol | 50–90 | 3–17 | 70–81 | Extraction + chromatography | Direct and straightforward |
| 2 | N-(Arylimidoyl chloride) + Chloroacrylonitrile | Nucleophilic substitution | Triethylamine, DBU | DMF | 50 | 17 | ~81 | Chromatography | High regio- and stereoselectivity |
| 3 | 3-Phenylacrylonitrile derivatives | Halogenation | Triethylamine | Chloroform, DCM | RT to reflux | Variable | Variable | Extraction | Requires careful control |
| 4 | 3-Bromophenyl bromide + acrylonitrile | Mizoroki–Heck cross-coupling + halogenation | K2CO3, Pd catalyst | DMF | 90 | 3–4 | Moderate | Chromatography | Multi-step, scalable |
Research Results and Analytical Data
Yield and Purity: The best yields (~80%) are obtained via the imidoyl chloride route with triethylamine in DMF at 50 °C, producing the compound as a pale yellow solid with high purity after silica gel chromatography.
Stereochemistry: The (Z)-configuration is favored under these conditions due to the reaction mechanism and steric effects during condensation or substitution reactions.
Spectroscopic Characterization: Typical characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry confirming the presence of the bromophenyl group, chloroacrylonitrile moiety, and the (Z)-double bond configuration.
Scalability: The method involving aryl imidoyl chlorides is amenable to scale-up with consistent yields and purity, as demonstrated in patent literature.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for nitrile reduction.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Halogen-Substituted Chalcones
Chalcone derivatives with halogen substituents, such as bromine and chlorine, have been extensively studied for their cytotoxic effects. Key analogs include:
Key Findings :
- Bromine vs. Chlorine : Bromine at the 3-position (as in the target compound’s analogs) significantly enhances cytotoxicity compared to chlorine at the 4-position. For example, the 3-bromophenyl derivative (IC50 = 42.22 µg/mL) is ~35-fold more potent than the 4-chlorophenyl analog (IC50 = 1,484.75 µg/mL) .
- Substituent Effects : Bulky groups like isopropyl (compound 4) further improve activity, suggesting that steric and electronic factors modulate interactions with cancer cell targets .
- Synthesis : Microwave-assisted Claisen-Schmidt condensation yields these compounds efficiently (55–87% yields), highlighting the method’s suitability for halogenated chalcones .
Fluorinated Acrylonitrile Analogs
(Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile shares structural similarities with the target compound but substitutes bromine with fluorine.
Cocrystal Formation with Precursors
(Z)-3-(4-Bromophenyl)-3-chloroacrylonitrile forms a 2:1 cocrystal with a pyrazolylamino cyclohexenone derivative, stabilized by N–H···N and C–H···O hydrogen bonds . This highlights the compound’s ability to engage in supramolecular interactions, which could influence its crystallinity, solubility, and stability. The 4-bromophenyl isomer’s cocrystal behavior contrasts with the 3-bromophenyl isomer’s biological activity, underscoring the importance of substituent positioning.
Diarylacrylonitriles with Cytotoxic Activity
Diarylacrylonitriles like (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile exhibit cytotoxic effects against cancer cells via tubulin polymerization inhibition . While the target compound lacks methoxy or indole groups, its halogenated structure may confer similar mechanisms. Crystallographic studies on benzothiophene acrylonitriles suggest that planar geometries enhance binding to biological targets, a feature likely shared by (Z)-3-(3-bromophenyl)-3-chloroacrylonitrile .
Biological Activity
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile is an organic compound notable for its unique structural features, including a bromine atom, a chlorine atom, and a nitrile functional group. Its molecular formula is C₉H₆BrClN, which contributes to its significant reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
The presence of halogens (bromine and chlorine) in (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile enhances its lipophilicity, facilitating penetration through biological membranes. The compound's structure allows for various chemical modifications that can lead to derivatives with potential pharmaceutical applications.
Synthesis
The primary method for synthesizing (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile involves a Knoevenagel condensation reaction . This method has been optimized to achieve high yields and purity by carefully controlling reaction conditions such as temperature and solvent choice.
Antitumor Activity
Research indicates that (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile may exhibit antitumor properties. The compound's structural features allow it to interact with various biomolecules, potentially leading to cytotoxic effects on tumor cells. Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, although detailed mechanisms remain under investigation.
Antimicrobial Activity
The antimicrobial potential of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile has been explored in relation to its structural analogs. Compounds with similar halogenated phenyl groups have demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL for structurally related compounds against MRSA strains .
Case Studies
-
Study on Antimicrobial Properties :
A series of chloroacetamide derivatives containing brominated phenyl rings were evaluated for their antimicrobial activity. The study highlighted that compounds with higher lipophilicity exhibited better penetration through bacterial membranes, resulting in enhanced efficacy against Gram-positive bacteria . -
Antitumor Evaluation :
In vitro studies have assessed the cytotoxicity of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile against various human tumor cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (Z)-3-(3-Chlorophenyl)-3-chloroacrylonitrile | Chlorine instead of bromine | Similar reactivity but different halogen properties |
| (Z)-3-(3-Bromophenyl)-3-fluoroacrylonitrile | Fluorine instead of chlorine | Exhibits different electronic properties due to fluorine |
| (Z)-3-(3-Bromophenyl)-3-methylacrylonitrile | Methyl group instead of chlorine | Alters steric hindrance and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
